1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene
Overview
Description
1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene is a useful research compound. Its molecular formula is C17H16 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Adsorption for Gas Separation
Research has demonstrated the effectiveness of novel materials in the selective adsorption of acetylene over ethylene, which is a critical process in the petrochemical industry. For instance, a crystalline polyimide porous organic framework (PAF-110) exhibited impressive thermal stability and showed selective adsorption of acetylene over ethylene due to stronger electrostatic interactions within the material (Jiang et al., 2018). Similarly, enantiopure metal-organic frameworks have been developed for highly selective separation of these gases, highlighting the potential of microporous materials in adsorption-based separation processes (Xiang et al., 2011).
Catalysis and Polymerization
The interaction and decomposition of acetylene and ethylene on metal surfaces have been studied to understand the catalytic processes involved in chemical reactions. Research using synchrotron x-ray photoelectron spectroscopy revealed the dehydrogenation pathways of these gases on Ni(100), providing insights into surface chemistry and potential catalytic applications (Neubauer et al., 2003). Additionally, the synthesis and polymerization of acetylene derivatives have been explored for creating polymers with unique properties, such as liquid crystallinity and light emission, further extending the application of these compounds in materials science (Cheuk et al., 2003).
Gas Permeability and Separation Efficiency
The design of porous materials for gas separation also focuses on enhancing the efficiency and selectivity of the process. A study on a copper-based metal-organic framework with hexafluorosilicate linkers demonstrated its ability to separate acetylene from ethylene effectively, showcasing the importance of specific binding sites and host-guest interactions in achieving high adsorption capacity and selectivity (Cui et al., 2016).
Environmental and Microbial Interactions
Interestingly, the environmental roles and microbial interactions with acetylene have been explored, revealing that certain microorganisms can degrade acetylene, using it as a carbon and energy source. This introduces the concept of "acetylenotrophy," suggesting a hidden but ubiquitous microbial metabolism that could have implications for biotechnological applications and environmental cycling of hydrocarbons (Akob et al., 2018).
Properties
IUPAC Name |
1-ethyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-15-8-10-17(11-9-15)13-12-16-6-4-14(2)5-7-16/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNSILZUJYWPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465094 | |
Record name | 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22692-80-4 | |
Record name | 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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